REACTION_CXSMILES
|
[C:1](=[O:4])(O)O.[NH2:5][C:6]([NH2:8])=[NH:7].[C:9]1(C)[C:10](C)=[CH:11][CH:12]=[CH:13][CH:14]=1>>[NH2:7][C:6]1[NH:8][C:1](=[O:4])[C:14]2[CH2:13][CH2:12][CH2:11][CH2:10][C:9]=2[N:5]=1 |f:0.1|
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Name
|
ethyl-2-cyclohexanone carboxylate
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Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.66 g
|
Type
|
reactant
|
Smiles
|
C(O)(O)=O.NC(=N)N
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
after cooling the solid
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water, methanol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
was recovered
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in Con
|
Type
|
CUSTOM
|
Details
|
HCl, and excess HCl was removed in vacuo to dryness
|
Type
|
ADDITION
|
Details
|
The gummy residue was treated with methanol-ether
|
Type
|
CUSTOM
|
Details
|
to afford a colorless plate (0.6 g)
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC=2CCCCC2C(N1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |